Benzyl-D7-amine hcl

Quantitative LC-MS Internal Standard Isotope Dilution

This fully deuterated benzylamine HCl standard delivers a definitive +7 Da mass shift, moving the internal standard signal into a clean spectral region and eliminating cross-talk from native analyte isotopic peaks. With 99 atom % D enrichment, this isotopic purity ensures <1% contribution to the analyte channel, meeting FDA/EMA guidelines. Essential for robust isotope-dilution MS, metabolic tracking, and enzyme mechanism studies. Avoid assay failure with incomplete deuteration—order genuine +7 Da labeled material.

Molecular Formula C7H10ClN
Molecular Weight 150.66 g/mol
CAS No. 352431-27-7
Cat. No. B1472757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-D7-amine hcl
CAS352431-27-7
Molecular FormulaC7H10ClN
Molecular Weight150.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D,6D2;
InChIKeyXKXHCNPAFAXVRZ-BVSNMZCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-D7-Amine HCl (CAS 352431-27-7): Key Identity and Isotopic Purity Metrics for Analytical Selection


Benzyl-D7-amine HCl is a fully deuterated isotopic analog of benzylamine hydrochloride, distinguished by the replacement of seven hydrogen atoms with deuterium (five on the aromatic ring and two on the benzylic methylene group) . The compound is available as a salt with a molecular weight of 150.66 g/mol, exactly 7 atomic mass units heavier than the unlabeled benzylamine (107.15 g/mol as free base) . Its primary utility lies in its role as an internal standard in mass spectrometry-based quantitative assays, leveraging the distinct mass shift and high isotopic enrichment to ensure precise analyte tracking .

Why Benzyl-D7-Amine HCl Cannot Be Substituted by Non-Deuterated or Lower-Deuterated Analogs in Quantitative Workflows


In quantitative LC-MS/MS and GC-MS/MS assays, the use of a non-deuterated internal standard (e.g., unlabeled benzylamine) is invalid due to co-elution and identical m/z values, which prevents the analytical distinction between the standard and the analyte [1]. Partial deuteration (e.g., benzylamine-d5) offers an insufficient mass shift, creating a high risk of spectral overlap from naturally occurring M+1 and M+2 isotopic peaks of the native analyte, which degrades the limit of quantitation (LOQ) and accuracy . Benzyl-D7-amine HCl provides a full +7 Da mass shift, moving the internal standard signal into a clean region of the mass spectrum and eliminating this cross-talk, which is a requirement for robust, high-precision isotope dilution mass spectrometry .

Quantitative Evidence for Selecting Benzyl-D7-Amine HCl: Purity, Mass Displacement, and Stability Metrics


Isotopic Enrichment: 99 atom % D Purity Specification for Benzyl-D7-Amine HCl

Benzyl-D7-amine HCl is specified with an isotopic enrichment of 99 atom % D, a critical parameter for its function as an internal standard . This level of enrichment ensures that the residual unlabeled (d0) and partially labeled (d1-d6) species are minimized to less than 1% of the total population. In contrast, unlabeled benzylamine has 0 atom % D, and lower-specification deuterated analogs may have enrichments of only 98% or lower, which introduces a larger interfering d0 signal into the mass channel reserved for the analyte, compromising assay specificity [1].

Quantitative LC-MS Internal Standard Isotope Dilution

Chemical Purity: Minimum 98% Chemical Purity of Benzyl-D7-Amine HCl

The commercial specification for Benzyl-D7-amine HCl includes a minimum chemical purity of 98%, in addition to the 99 atom % D isotopic enrichment . This dual specification guarantees that the material is essentially free of non-isotopic contaminants that could interfere with detection or derivatization chemistry. Unpurified or lower-purity benzylamine sources may contain oxidative byproducts or residual solvents that generate extraneous chromatographic peaks or suppress ionization in the MS source .

Analytical Chemistry Method Validation Reference Standard

Mass Displacement: Benzyl-D7-Amine HCl Provides a +7 Da Shift vs. Native Analyte

The molecular weight of Benzyl-D7-amine HCl is 150.66 g/mol, exactly 7 atomic mass units (Da) higher than unlabeled benzylamine (107.15 g/mol as free base) . This +7 Da shift places the internal standard's [M+H]+ ion at m/z 115.2 for the free base, well clear of the analyte's M+1 and M+2 isotopic envelope (m/z 108.1 and 109.1) . A benzylamine-d5 analog (a common alternative) provides only a +5 Da shift, which can still overlap with the analyte's M+5 peak or cause signal bleed into the analyte's quantifier channel in high-resolution MS [1].

LC-MS/MS GC-MS Spectral Interference

Long-Term Stability: Benzyl-D7-Amine HCl Remains Stable Under Recommended Storage

Benzyl-D7-amine HCl is documented to be stable when stored under recommended conditions (room temperature), with a stability period stated as three years before re-analysis is recommended . This is a verifiable stability claim from the manufacturer, based on product specifications. In contrast, non-deuterated benzylamine is susceptible to gradual oxidation and formation of colored impurities over time, which can alter its effective concentration and introduce contaminants [1].

Reference Material Management Stability Study Supply Chain

Verified Application Scenarios for Benzyl-D7-Amine HCl in Bioanalysis and Chemical Synthesis


LC-MS/MS Quantitation of Benzylamine-Derived Analytes in Biological Matrices

In regulated bioanalysis, Benzyl-D7-amine HCl is employed as an isotope dilution internal standard to correct for matrix effects, extraction variability, and instrument drift. The +7 Da mass difference eliminates interference from the native analyte's isotopic peaks, while the high enrichment of 99 atom % D ensures the internal standard's contribution to the analyte channel is below 1% . This combination of features supports the development of assays with linear dynamic ranges spanning several orders of magnitude, fulfilling FDA/EMA guidelines for bioanalytical method validation .

Tracing Metabolic Pathways of Benzylamine Moiety-Containing Xenobiotics

Benzyl-D7-amine HCl serves as a stable-labeled precursor in the synthesis of drug candidates bearing a benzylamine moiety. The seven deuterium labels enable the tracking of metabolic transformations without altering the compound's physicochemical properties significantly. Mass spectrometry can monitor the fate of the benzyl group, distinguishing it from endogenous benzylamine-derived metabolites or dietary sources . This is particularly valuable in studies investigating the N-dealkylation or oxidative deamination of amine-containing drugs .

NMR and MS Mechanistic Studies of Amine Oxidase Enzymology

The compound is a key tool for probing the stereospecificity and kinetic isotope effects of amine oxidases. As demonstrated in studies of benzylamine deamination, deuterium labeling at the alpha-carbon (which is present in the D7 labeling pattern) allows for the precise measurement of VH/VD ratios, which ranged from 1.7 to 4.0 depending on the enzyme source . This quantitative evidence is essential for differentiating between oxidative mechanisms (e.g., hydride transfer vs. hydrogen atom transfer) and for characterizing the active site geometry of copper-containing amine oxidases and monoamine oxidases .

Preparation of Diacetylated Benzylamide Reference Standards

Benzyl-D7-amine HCl is a defined starting material for synthesizing deuterated analogs of diacetylated benzylamide compounds, which serve as internal standards for the quantitation of agrochemicals or pharmaceuticals containing this substructure . The use of the fully deuterated amine ensures that the resulting amide standard carries the +7 Da label, providing a robust internal standard for LC-MS/MS methods. This approach is critical for accurate residue analysis in complex matrices like soil, water, and food samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-D7-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.